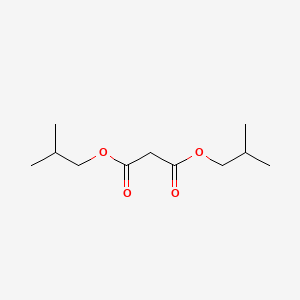

Diisobutyl malonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

50780-99-9 |

|---|---|

Molecular Formula |

C11H20O4 |

Molecular Weight |

216.27 g/mol |

IUPAC Name |

bis(2-methylpropyl) propanedioate |

InChI |

InChI=1S/C11H20O4/c1-8(2)6-14-10(12)5-11(13)15-7-9(3)4/h8-9H,5-7H2,1-4H3 |

InChI Key |

SWBJZPDGKVYSLT-UHFFFAOYSA-N |

SMILES |

CC(C)COC(=O)CC(=O)OCC(C)C |

Canonical SMILES |

CC(C)COC(=O)CC(=O)OCC(C)C |

Other CAS No. |

50780-99-9 |

Origin of Product |

United States |

Foundational & Exploratory

Diisobutyl Malonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl malonate is a diester of malonic acid with the chemical formula C₁₁H₂₀O₄. As a member of the malonate ester family, it is a valuable intermediate in organic synthesis, particularly in the preparation of a wide range of pharmaceuticals, agrochemicals, and other fine chemicals. The reactivity of the alpha-proton of the methylene group, flanked by two carbonyl groups, allows for a variety of chemical transformations, making it a versatile building block in medicinal chemistry and materials science. This guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of this compound and its closely related analogs.

Chemical and Physical Properties

| Property | Diethyl Isobutylmalonate | Diisopropyl Malonate | Dibutyl Malonate | Di-tert-butyl Malonate |

| Molecular Formula | C₁₁H₂₀O₄[1] | C₉H₁₆O₄[2] | C₁₁H₂₀O₄[3] | C₁₁H₂₀O₄ |

| Molecular Weight | 216.27 g/mol [4] | 188.22 g/mol | 216.27 g/mol [3] | 216.27 g/mol |

| Boiling Point | 225 °C[1] | 93-95 °C / 12 mmHg[2] | 251-252 °C[3] | 110-111 °C / 22 mmHg |

| Density | Not Available | 0.991 g/mL at 25 °C[2] | 0.9824 g/mL at 20 °C[3] | 0.966 g/mL at 25 °C |

| Refractive Index | Not Available | n20/D 1.412[2] | n20/D 1.4162[3] | n20/D 1.418 |

| Solubility | Not Available | Slightly soluble in water; soluble in organic solvents like esters, benzene, and ethers.[5][6] | Insoluble in water; soluble in ethanol, ether, acetone, benzene, and acetic acid.[3] | Not Available |

Synthesis of Malonate Esters: Experimental Protocols

While a specific protocol for this compound is not detailed in the available literature, its synthesis would follow the general principles of malonic ester synthesis. This typically involves the alkylation of a malonic ester enolate with an isobutyl halide. Below are representative protocols for the synthesis of related compounds that can be adapted for this compound.

Protocol 1: Synthesis of Diethyl Isobutylmalonate

This procedure involves the alkylation of diethyl malonate with isobutyl bromide using a sodium ethoxide base.[1]

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Isobutyl bromide

-

Anhydrous ethanol

-

Ethyl acetate

-

Sodium sulfate

-

Water

Procedure:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol.

-

To this solution, add diethyl malonate dropwise at room temperature with stirring.

-

After the addition is complete, add isobutyl bromide to the reaction mixture.

-

Reflux the mixture for several hours to ensure the completion of the reaction.

-

After reflux, remove the ethanol by distillation.

-

To the cooled residue, add water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude diethyl isobutylmalonate.

-

Purify the product by fractional distillation.

Protocol 2: Synthesis of Diisobutyl Dimethyl Malonate

This patented method describes a two-step alkylation of dimethyl malonate to produce diisobutyl dimethyl malonate.[7] A similar single alkylation approach could be used for mono-alkylation.

Materials:

-

Dimethyl malonate

-

Sodium methoxide

-

Isobutyl bromide

-

Anhydrous methanol

-

Toluene

-

Dilute hydrochloric acid

Procedure for the first alkylation (adaptable for mono-substitution):

-

In a reaction vessel, add sodium methoxide to anhydrous methanol and heat to reflux.

-

Slowly add dimethyl malonate to the refluxing mixture.

-

After the addition, continue to reflux for 3-4 hours.

-

Under gentle reflux, add isobutyl bromide dropwise over approximately 2 hours.

-

Maintain reflux for an additional 16 hours.

-

Remove the methanol under reduced pressure.

-

The resulting intermediate can then be further processed or purified. For mono-isobutyl malonate, the reaction would be stopped here and purified.

Reactivity and Chemical Transformations

This compound, like other malonic esters, is a versatile substrate for a variety of chemical reactions. The presence of the acidic α-hydrogen and the ester functionalities allows for several key transformations.

-

Alkylation: The methylene proton is readily abstracted by a base to form a stable enolate, which can then be alkylated with a variety of alkyl halides. This is a cornerstone of malonic ester synthesis for the formation of substituted carboxylic acids.

-

Hydrolysis and Decarboxylation: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding malonic acid derivative. Upon heating, this substituted malonic acid readily decarboxylates to afford a substituted acetic acid.

-

Condensation Reactions: The active methylene group can participate in Knoevenagel condensation reactions with aldehydes and ketones.

Below is a logical workflow for a typical malonic ester synthesis utilizing a compound like this compound.

Caption: Malonic Ester Synthesis Workflow.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum of a malonate ester would show characteristic signals for the ester alkyl groups and the isobutyl group. The methine proton on the alpha-carbon would appear as a triplet, and the protons of the isobutyl group would show characteristic splitting patterns.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the ester groups, the alpha-carbon, and the carbons of the isobutyl and ester alkyl groups.[8]

-

IR Spectroscopy: The infrared spectrum would be dominated by a strong absorption band corresponding to the C=O stretching of the ester groups, typically in the region of 1730-1750 cm⁻¹.[4]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns, such as the loss of the alkoxy groups.[4][9]

Applications in Research and Development

Malonate esters are widely used as intermediates in the synthesis of a diverse range of compounds.[1] this compound can serve as a key building block in the following areas:

-

Pharmaceutical Synthesis: As a precursor for the synthesis of barbiturates, non-steroidal anti-inflammatory drugs (NSAIDs), and other active pharmaceutical ingredients.[10]

-

Agrochemicals: Used in the production of herbicides and fungicides.

-

Flavors and Fragrances: The ester moiety can contribute to the synthesis of compounds with desirable organoleptic properties.

The general synthetic utility of malonate esters is depicted in the following pathway diagram.

Caption: Synthetic pathways from this compound.

Safety and Handling

While specific toxicity data for this compound is limited, related malonate esters are generally considered to have low toxicity. However, standard laboratory safety precautions should always be observed.

-

Hazards: May cause skin and eye irritation. Combustible liquid.

-

Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or under a fume hood. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the pharmaceutical and agrochemical industries. While direct experimental data for this specific compound is sparse, a comprehensive understanding of its properties and reactivity can be effectively derived from its close structural analogs. The synthetic methodologies and reaction pathways outlined in this guide provide a solid foundation for its application in research and development.

References

- 1. Diethyl isobutyroylmalonate | 21633-78-3 | Benchchem [benchchem.com]

- 2. Diisopropyl malonate ReagentPlus , 99 13195-64-7 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. Diethyl isobutylmalonate | C11H20O4 | CID 25047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. talentchemicals.com [talentchemicals.com]

- 6. Page loading... [guidechem.com]

- 7. CN103880671A - Synthetic method of preparing diisobutyl dimethyl malonate - Google Patents [patents.google.com]

- 8. Diethyl isobutylmalonate(10203-58-4) 13C NMR spectrum [chemicalbook.com]

- 9. Diethyl isobutylmalonate [webbook.nist.gov]

- 10. Diethyl malonate - Wikipedia [en.wikipedia.org]

Elucidation of the Molecular Structure of Diisobutyl Malonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of diisobutyl malonate. Due to the limited availability of specific experimental data for this compound, this guide leverages data from its close structural analogue, diisopropyl malonate, to predict its physicochemical and spectroscopic properties. This document details the probable synthetic route via Fischer esterification and outlines the expected outcomes from key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is presented in tabular format for clarity and comparative analysis. Furthermore, this guide includes detailed experimental protocols and a workflow visualization to aid researchers in the synthesis and characterization of this compound.

Introduction

This compound belongs to the class of dialkyl malonates, which are valuable intermediates in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and fragrances. The reactivity of the central methylene group in the malonate core allows for a variety of chemical transformations, making these compounds versatile building blocks. This guide focuses on the structural characterization of this compound, providing a foundational understanding for its application in research and development.

Predicted Physicochemical Properties

The physicochemical properties of this compound are predicted based on the known properties of analogous dialkyl malonates. Diisopropyl malonate and di-n-butyl malonate are used here for comparison.

| Property | Diisopropyl Malonate (Analogue) | Di-n-butyl Malonate (Analogue) | This compound (Predicted) |

| Molecular Formula | C₉H₁₆O₄ | C₁₁H₂₀O₄ | C₁₁H₂₀O₄ |

| Molecular Weight ( g/mol ) | 188.22 | 216.27 | 216.27 |

| Boiling Point (°C) | 93-95 (at 12 mmHg) | 251-253 (at 760 mmHg) | Expected to be similar to di-n-butyl malonate |

| Density (g/mL at 25°C) | 0.991 | 0.983 | ~0.98 |

| Refractive Index (n20/D) | 1.412 | 1.422 | ~1.42 |

Synthesis of this compound

A standard and efficient method for the synthesis of this compound is the Fischer esterification of malonic acid with isobutanol in the presence of an acid catalyst.

Reaction Scheme

Caption: Fischer esterification of malonic acid with isobutanol.

Experimental Protocol: Fischer Esterification

-

Apparatus Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

-

Charging Reactants: To the flask, add malonic acid (0.1 mol, 10.4 g) and isobutanol (0.25 mol, 23.5 mL).

-

Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.5 mL) to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 100 mL of cold water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Structural Elucidation by Spectroscopy

The following sections describe the expected spectroscopic data for this compound based on the analysis of its structural analogue, diisopropyl malonate.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the isobutyl and methylene protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.90 | Doublet | 4H | -O-CH₂ -CH(CH₃)₂ |

| ~3.40 | Singlet | 2H | -CO-CH₂ -CO- |

| ~1.95 | Multiplet | 2H | -O-CH₂-CH (CH₃)₂ |

| ~0.90 | Doublet | 12H | -O-CH₂-CH(CH₃ )₂ |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Atom |

| ~167 | C =O (Ester) |

| ~71 | -O-C H₂-CH(CH₃)₂ |

| ~41 | -CO-C H₂-CO- |

| ~28 | -O-CH₂-C H(CH₃)₂ |

| ~19 | -O-CH₂-CH(C H₃)₂ |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2960-2870 | C-H stretch (alkane) |

| ~1735 | C=O stretch (ester) |

| ~1250-1150 | C-O stretch (ester) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.

| Predicted m/z | Fragment |

| 216 | [M]⁺ (Molecular Ion) |

| 160 | [M - C₄H₈]⁺ |

| 143 | [M - OC₄H₉]⁺ |

| 115 | [M - COOC₄H₉]⁺ |

| 57 | [C₄H₉]⁺ (Base Peak) |

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow from synthesis to structural confirmation of this compound.

Caption: Workflow for the synthesis and analysis of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and structural elucidation of this compound. By utilizing data from analogous compounds, it offers valuable predictions for the physicochemical and spectroscopic properties of this molecule. The provided experimental protocols and workflows are intended to serve as a practical resource for researchers engaged in the synthesis and characterization of novel malonate esters for applications in drug discovery and development. It is important to note that the presented data for this compound are predictive and should be confirmed by experimental analysis.

Diisobutyl malonate CAS number and identifiers

In-depth Technical Guide to Diisobutyl Malonate

This technical guide provides a comprehensive overview of this compound, focusing on its chemical identifiers, physical and chemical properties, and methodologies for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identifiers and Nomenclature

This compound is the di-ester of malonic acid and isobutanol. It is crucial to distinguish it from its isomers, such as diethyl isobutylmalonate, where an isobutyl group is attached to the α-carbon of the malonic ester.

A summary of the primary identifiers for this compound is presented in Table 1.

Table 1: Chemical Identifiers for this compound [1]

| Identifier | Value |

| CAS Number | 50780-99-9 |

| IUPAC Name | Propanedioic acid, diisobutyl ester |

| Molecular Formula | C₁₁H₂₀O₄ |

| Molecular Weight | 216.27 g/mol |

| InChI Key | SWBJZPDGKVYSLT-UHFFFAOYSA-N |

| Synonyms | Malonic acid, diisobutyl ester |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound (CAS 50780-99-9) is not extensively available in public literature. However, properties can be estimated based on its structure and by comparison with structurally similar compounds like dibutyl malonate (CAS 1190-39-2), which shares the same molecular formula.[2][3]

Table 2: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (CAS 50780-99-9) | Dibutyl Malonate (CAS 1190-39-2) |

| Appearance | Colorless liquid (presumed) | Colorless liquid |

| Boiling Point | Data not available | 78°C @ 20mmHg[2] |

| Melting Point | Data not available | -83°C[2] |

| Density | Data not available | 1 g/cm³[2] |

| Refractive Index | Data not available | 1.4250-1.4280[2] |

| Solubility | Insoluble in water (presumed) | Insoluble in water |

Synthesis Protocols

A general and robust method for the synthesis of dialkyl malonates is the Fischer esterification of malonic acid with the corresponding alcohol in the presence of an acid catalyst.

General Esterification Protocol for this compound

This protocol is a generalized procedure based on standard esterification methods.

Workflow for this compound Synthesis

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine malonic acid (1 equivalent), isobutanol (2.5-3 equivalents), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid). A solvent such as toluene can be used to aid in the azeotropic removal of water.

-

Reaction: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically using the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) or by the amount of water collected.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and wash with water and brine. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Analytical Protocols

Standard analytical techniques can be employed to characterize this compound and assess its purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis of volatile compounds like this compound. The NIST Chemistry WebBook indicates the availability of gas chromatography data for this compound.[1]

Logical Workflow for GC-MS Analysis

Caption: Workflow for the GC-MS analysis of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions (Typical):

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).

-

Carrier Gas: Helium.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Applications in Drug Development and Research

While specific applications of this compound (CAS 50780-99-9) in drug development are not well-documented, malonic acid esters, in general, are important intermediates in the synthesis of a wide range of pharmaceuticals.[4][5] They are precursors to barbiturates, non-steroidal anti-inflammatory drugs (NSAIDs), and various other bioactive molecules.[4] The isobutyl ester groups can influence the compound's solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. The general reactivity of the active methylene group in malonic esters allows for various chemical modifications to build complex molecular architectures.

Signaling Pathways

There is no direct evidence in the reviewed literature linking this compound to specific signaling pathways. However, malonate itself is a well-known competitive inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. Esterified forms of malonate, like this compound, can act as pro-drugs that deliver malonate into cells, where it can then exert its inhibitory effects on cellular metabolism.

Inhibitory Action of Malonate on Succinate Dehydrogenase

Caption: Conceptual pathway of this compound as a pro-drug to inhibit succinate dehydrogenase.

References

Spectroscopic Data of Diisobutyl Malonate: An In-depth Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for diisobutyl malonate, with the assumed chemical identity of diethyl 2-(2-methylpropyl)propanedioate (CAS No. 10203-58-4). This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The guide includes structured data tables, detailed experimental protocols, and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for diethyl isobutylmalonate.

Table 1: 1H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| Data not available in search results |

Table 2: 13C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| Data not available in search results |

Note: Specific experimental 1H and 13C NMR data for diethyl isobutylmalonate, including chemical shifts, multiplicities, and coupling constants, were not available in the performed searches. The tables are provided as a template for where such data would be presented.

Table 3: IR Spectroscopic Data

| Wavenumber (cm-1) | Interpretation |

| ~1730 - 1750 | C=O stretch (ester) |

| ~2870 - 2960 | C-H stretch (alkane) |

| ~1000 - 1300 | C-O stretch (ester) |

Note: The IR data is based on typical values for similar ester compounds.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 216 | [M]+ Molecular ion |

| 171 | [M - OCH2CH3]+ |

| 143 | [M - COOCH2CH3]+ |

| 57 | [C4H9]+ (isobutyl fragment) |

Note: Fragmentation patterns are predicted based on the structure of diethyl isobutylmalonate.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Approximately 5-20 mg of the liquid diethyl isobutylmalonate sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3).

-

A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solvent to provide a chemical shift reference at 0 ppm.

-

The solution is transferred to a 5 mm NMR tube.

2. 1H NMR Spectroscopy:

-

The NMR spectrometer is tuned to the proton frequency (e.g., 300, 400, or 500 MHz).

-

A standard one-pulse experiment is performed to acquire the 1H NMR spectrum.

-

Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.

3. 13C NMR Spectroscopy:

-

The spectrometer is tuned to the carbon-13 frequency (e.g., 75, 100, or 125 MHz).

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

-

A larger number of scans and a longer relaxation delay are often required compared to 1H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the 13C nucleus.

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

-

A drop of the neat (undiluted) liquid diethyl isobutylmalonate is placed between two salt plates (e.g., NaCl or KBr).

-

The plates are gently pressed together to form a thin liquid film.

2. Data Acquisition (FT-IR):

-

The salt plates are placed in the sample holder of an FT-IR spectrometer.

-

A background spectrum of the clean, empty salt plates is first recorded.

-

The sample spectrum is then acquired, and the instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

The spectrum is typically recorded over the mid-IR range of 4000 to 400 cm-1.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization (Electron Ionization - EI):

-

A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a heated direct insertion probe or through a gas chromatograph (GC-MS).

-

In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes the molecules to ionize and fragment in a reproducible manner.

2. Mass Analysis and Detection:

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Diisobutyl Malonate: A Technical Guide to Physical Constants and Safety

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl malonate, more formally known as diethyl 2-(2-methylpropyl)propanedioate (CAS RN: 10203-58-4), is an organic compound that serves as a valuable intermediate in various synthetic processes.[1] Its utility in the pharmaceutical and chemical industries necessitates a thorough understanding of its physical properties and safety profile. This technical guide provides a comprehensive overview of the core physical constants of this compound and outlines essential safety and handling protocols. The information is presented to support researchers, scientists, and professionals in drug development in their work with this compound.

Physical and Chemical Properties

This compound is a colorless liquid with a faint, fruity odor.[2] It is characterized by its stability under standard ambient conditions. While it has low solubility in water, it is readily soluble in common organic solvents such as ethanol, acetone, and ether.[2]

Physical Constants

The key physical constants of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀O₄ | [1] |

| Molecular Weight | 216.27 g/mol | [3] |

| Boiling Point | 110-112 °C at 10 mmHg 225 °C | [3][4] [5] |

| Density | 0.97 g/cm³ | [3] |

| Refractive Index | 1.4220 | [3][4] |

| Flash Point | 225 °C | [3][4] |

| Water Solubility | Slightly soluble | [2] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, ether | [2] |

Safety and Handling

A comprehensive understanding of the safety profile of this compound is crucial for its handling in a laboratory or industrial setting.

GHS Hazard Information

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard information for this compound:

| Hazard Class | Hazard Statement |

| Acute toxicity, oral | H302: Harmful if swallowed |

Data sourced from aggregated GHS information.[3]

Safety Precautions

When handling this compound, the following precautionary measures should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid contact with skin and eyes. Do not ingest or inhale.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physical properties are provided below.

Synthesis of Diethyl Isobutylmalonate

This protocol describes the synthesis of diethyl isobutylmalonate via the alkylation of diethyl malonate with isobutyl bromide.[6]

Materials:

-

Sodium (Na)

-

Absolute Ethanol (EtOH)

-

Diethyl malonate

-

Isobutyl bromide

-

Chloroform (CHCl₃)

-

Water (H₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Prepare a solution of sodium ethoxide by dissolving 5.75 g (0.25 mol) of sodium in 150 mL of absolute ethanol under a nitrogen atmosphere and cooled in a water bath.

-

To the resulting solution, add 39 mL (0.250 mol) of diethyl malonate.

-

Add 24 mL (0.250 mol) of isobutyl bromide to the mixture.

-

Reflux the mixture under a nitrogen atmosphere for 14 hours.

-

Evaporate the ethanol under reduced pressure.

-

Partition the residue between chloroform and water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and then evaporate the solvent.

-

Distill the residue under reduced pressure to obtain pure diethyl isobutylmalonate.

Determination of Refractive Index

The refractive index of a liquid, such as this compound, can be determined using a refractometer. This protocol outlines the general procedure.

Apparatus:

-

Abbe refractometer or a digital refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Lens paper and ethanol for cleaning

Procedure:

-

Turn on the refractometer and the constant temperature water bath, setting the latter to the desired temperature (e.g., 20°C or 25°C). Allow the instrument to equilibrate.

-

Clean the prism surfaces of the refractometer using lens paper moistened with ethanol. Ensure the prisms are completely dry before applying the sample.

-

Using a clean dropper or pipette, place a few drops of this compound onto the lower prism. Ensure the liquid covers the entire surface of the prism.

-

Close the prisms carefully to avoid trapping air bubbles.

-

Look through the eyepiece (for an Abbe refractometer) and adjust the controls to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index value from the instrument's scale. For digital refractometers, the value will be displayed on the screen.

-

Clean the prisms thoroughly after the measurement.

Mandatory Visualization

The following diagram illustrates the synthetic pathway for diethyl isobutylmalonate.

Caption: Synthesis of Diethyl Isobutylmalonate.

References

- 1. pschemicals.com [pschemicals.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Isobutylmalonic Acid Diethyl Ester [chembk.com]

- 4. Diethyl isobutylmalonate price,buy Diethyl isobutylmalonate - chemicalbook [chemicalbook.com]

- 5. Diethyl isobutyroylmalonate | 21633-78-3 | Benchchem [benchchem.com]

- 6. Page loading... [guidechem.com]

Solubility of Diisobutyl Malonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of diisobutyl malonate in common organic solvents. Due to a notable scarcity of precise quantitative solubility data in publicly available literature, this document summarizes the qualitative solubility characteristics and presents a detailed, generalized experimental protocol for the accurate determination of this compound solubility. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work, enabling them to establish precise solubility parameters critical for process optimization, reaction chemistry, and formulation development.

Introduction

This compound (CAS No: 1732-11-2) is a diester of malonic acid with the molecular formula C₁₁H₂₀O₄. Its structural characteristics, featuring both polar ester functional groups and nonpolar isobutyl groups, confer a degree of amphiphilicity that dictates its solubility in various media. A thorough understanding of its solubility in organic solvents is paramount for its effective application in organic synthesis, where it serves as a key intermediate. Reaction kinetics, purification strategies, and product yield are all intrinsically linked to the solubility of the reactants.

Qualitative Solubility of this compound

Based on the general principle of "like dissolves like" and information available for structurally similar malonate esters, the expected solubility of this compound in various organic solvents is summarized in the table below. It is important to note that these are qualitative assessments, and quantitative determination is recommended for precise applications.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Methanol | Polar Protic | Soluble | The polarity of methanol allows for favorable interactions with the ester groups of this compound. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol is a polar solvent capable of dissolving this compound. |

| Acetone | Polar Aprotic | Soluble | As a polar aprotic solvent, acetone is generally effective at solvating malonate esters. |

| Dichloromethane | Nonpolar | Soluble | The lower polarity of this compound compared to more polar diesters suggests good solubility in non-polar solvents like dichloromethane.[1] |

| Ethyl Acetate | Polar Aprotic | Soluble | The structural similarities, with both being esters, suggest good miscibility. |

| Toluene | Nonpolar | Soluble | The aromatic and non-polar nature of toluene facilitates the dissolution of many organic esters. |

| Hexane | Nonpolar | Sparingly Soluble | As a nonpolar solvent, hexane is generally a poor solvent for moderately polar esters. |

| Water | Polar Protic | Insoluble/Slightly Soluble | The hydrophobic isobutyl groups limit the solubility of this compound in water. |

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized protocol for the gravimetric determination of the solubility of this compound in an organic solvent at a given temperature. This method is reliable and can be adapted for various liquid solutes and solvents.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled water bath or incubator

-

Vials with sealed caps

-

Calibrated pipettes and syringes

-

Syringe filters (chemically compatible with the solvent)

-

Vortex mixer

-

Centrifuge (optional)

-

Drying oven

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Add a known mass of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled environment (e.g., water bath) set to the desired temperature.

-

Agitate the mixture using a vortex mixer or shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved this compound should be visible.

-

-

Phase Separation:

-

Allow the vial to rest in the temperature-controlled environment for several hours to permit the undissolved this compound to settle.

-

If a clear separation is not achieved, centrifuge the vial at a moderate speed.

-

-

Sample Analysis:

-

Carefully withdraw a known mass of the clear supernatant (the saturated solution) using a pre-weighed, airtight syringe fitted with a filter.

-

Transfer the supernatant to a pre-weighed vial.

-

Evaporate the solvent from the vial containing the supernatant in a drying oven at a temperature below the boiling point of this compound until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the vial minus the initial mass of the empty vial.

-

The mass of the solvent in the analyzed sample is the total mass of the supernatant minus the mass of the dissolved this compound.

-

Solubility can then be expressed in various units, such as g/100 g of solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

References

Diisobutyl Malonate: A Comprehensive Technical Guide for Organic Synthesis in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl malonate is a key precursor in organic synthesis, valued for its versatility in constructing complex molecular architectures. As a dialkyl ester of malonic acid, its chemical reactivity is centered around the active methylene group, which is readily functionalized, making it an essential building block for a wide range of compounds, particularly in the pharmaceutical industry. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, core applications in organic synthesis with detailed experimental protocols, and its role in the development of bioactive molecules.

Core Properties of this compound and Related Esters

A clear understanding of the physicochemical properties of this compound is fundamental to its application in synthesis. The following table summarizes key properties, with comparative data for other common malonic esters.

| Property | This compound | Diethyl Malonate | Dimethyl Malonate | Diisopropyl Malonate |

| Molecular Formula | C₁₁H₂₀O₄ | C₇H₁₂O₄ | C₅H₈O₄ | C₉H₁₆O₄ |

| Molecular Weight ( g/mol ) | 216.27 | 160.17 | 132.12 | 188.22[1] |

| Boiling Point (°C) | ~240 | 199 | 181 | 211 |

| Density (g/cm³) | ~0.96 | 1.055 | 1.154 | 0.993 |

| Refractive Index | ~1.422 | 1.414 | 1.411 | 1.413 |

Key Synthetic Applications and Experimental Protocols

This compound is a versatile substrate for a variety of carbon-carbon bond-forming reactions, including alkylation, Knoevenagel condensation, and Michael addition. These reactions are foundational in the synthesis of a diverse array of organic molecules.

Malonic Ester Synthesis: Alkylation and Decarboxylation

The malonic ester synthesis is a classic method for the preparation of substituted carboxylic acids. The process involves the alkylation of the enolate of this compound, followed by hydrolysis and decarboxylation.

Experimental Protocol: Synthesis of a 2-Substituted Carboxylic Acid

This protocol is adapted from established procedures for malonic ester synthesis.

-

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium isobutoxide is prepared by dissolving sodium metal in anhydrous isobutanol under an inert atmosphere.

-

Addition of this compound: this compound is added dropwise to the sodium isobutoxide solution at room temperature.

-

Alkylation: The desired alkyl halide (e.g., 1-bromobutane) is added dropwise, and the reaction mixture is refluxed until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

-

Hydrolysis and Decarboxylation: The crude alkylated this compound is refluxed with a solution of sodium hydroxide in water and ethanol. After hydrolysis is complete, the solution is cooled and acidified with concentrated hydrochloric acid. The mixture is then heated to effect decarboxylation, yielding the final carboxylic acid.

Caption: Mechanism of action of barbiturates on the GABA-A receptor, leading to neuronal inhibition.

The anticonvulsant effects of barbiturates are attributed to their ability to enhance GABAergic inhibition. [2][3]By prolonging the opening of the chloride channel in response to GABA, barbiturates increase the influx of chloride ions, thereby potentiating the inhibitory effect of GABA and reducing neuronal excitability. [4]This mechanism is crucial in controlling the excessive neuronal firing characteristic of seizures.

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis with significant applications in drug discovery and development. Its utility in malonic ester synthesis, Knoevenagel condensations, and Michael additions allows for the construction of a wide variety of molecular scaffolds. The synthesis of barbiturates from this compound highlights its importance in the development of compounds targeting the central nervous system, particularly as modulators of the GABA-A receptor. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers in leveraging the full potential of this compound in their synthetic endeavors.

References

- 1. Synthesis and calcium channel-modulating effects of alkyl (or cycloalkyl) 1,4-dihydro-2,6-dimethyl-3-nitro-4-pyridyl-5-pyridinecarboxylate racemates and enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Contrasting actions of a convulsant barbiturate and its anticonvulsant enantiomer on the α1β3γ2L GABAA receptor account for their in vivo effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticonvulsant and anesthetic barbiturates: different postsynaptic actions in cultured mammalian neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How theories evolved concerning the mechanism of action of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Diisobutyl Malonate Alkylation for C-C Bond Formation

Introduction

The malonic ester synthesis is a cornerstone reaction in organic chemistry for the formation of carbon-carbon bonds, enabling the synthesis of substituted carboxylic acids and other valuable intermediates. This protocol focuses on the alkylation of diisobutyl malonate, a key step that involves the deprotonation of the acidic α-carbon followed by a nucleophilic substitution reaction with an alkyl halide.[1][2][3][4] The resulting α-alkylated this compound can then be further transformed, typically through hydrolysis and decarboxylation, to yield a substituted acetic acid.[5][6][7][8] The bulky isobutyl groups can offer unique solubility properties and may influence the stereochemical outcome in certain reactions compared to the more common diethyl or dimethyl malonates. This application note provides a detailed protocol for the mono-alkylation of this compound, targeting researchers in synthetic chemistry and drug development.

Reaction Principle and Mechanism

The alkylation of this compound proceeds via a two-step sequence:

-

Enolate Formation: The carbon atom positioned between the two carbonyl groups (the α-carbon) is acidic (pKa ≈ 13 in diethyl malonate) due to the electron-withdrawing effect of the ester groups, which stabilize the resulting conjugate base through resonance.[4][7][9] A suitable base, such as sodium isobutoxide or sodium hydride, is used to abstract this acidic proton, forming a nucleophilic enolate ion.[1][6][10] To prevent transesterification, the alkoxide base used should ideally correspond to the alcohol of the ester.[3]

-

Nucleophilic Substitution (Alkylation): The generated enolate ion acts as a nucleophile and attacks an electrophilic alkylating agent, typically a primary or secondary alkyl halide, in a classic S

N2 reaction.[6][8][10][11] This step forms a new carbon-carbon bond, yielding the α-alkylated this compound.[10] Tertiary alkyl halides are generally not suitable as they lead to elimination byproducts.[6][10]

Diagram: General Reaction Pathway for this compound Alkylation

Caption: General reaction pathway for the alkylation of this compound.

Detailed Experimental Protocol: Mono-alkylation of this compound

This protocol describes the mono-alkylation of this compound with a primary alkyl bromide (e.g., 1-bromobutane).

Materials and Reagents

-

This compound: (1.0 eq)

-

Sodium hydride (NaH): (60% dispersion in mineral oil, 1.1 - 1.2 eq)

-

Alkyl Halide: (e.g., 1-bromobutane, 1.0 - 1.1 eq)

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl)

-

Extraction Solvent: Diethyl ether or Ethyl acetate

-

Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment

-

Three-neck round-bottom flask, flame-dried

-

Reflux condenser and nitrogen/argon inlet

-

Magnetic stirrer and stir bar

-

Addition funnel or syringe pump

-

Heating mantle or oil bath

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

Procedure

-

Reaction Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen or argon inlet. Maintain an inert atmosphere throughout the reaction.

-

Base Addition: Suspend sodium hydride (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.

-

Enolate Formation: Slowly add this compound (1.0 eq) dropwise to the stirred NaH suspension over 15-20 minutes.[12] After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating complete formation of the enolate.[12]

-

Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise. After the addition, allow the reaction to warm to room temperature and then heat to reflux (typically 50-70 °C).[13]

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting malonate is consumed (typically 4-24 hours).

-

Work-up:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to decompose any unreacted NaH.[12]

-

Transfer the mixture to a separatory funnel and dilute with water.

-

Extract the aqueous layer three times with diethyl ether or ethyl acetate.[12][13]

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[12][13]

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel to yield the pure α-alkylated this compound.[13][14]

Diagram: Experimental Workflow

Caption: Experimental workflow for the alkylation of this compound.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction parameters for the mono-alkylation of this compound. Yields are representative and can vary based on the specific alkylating agent and reaction scale.

| Parameter | Recommended Conditions | Purpose / Notes |

| Stoichiometry | ||

| This compound | 1.0 eq | Starting material. |

| Base (NaH, 60%) | 1.1 - 1.2 eq | A slight excess ensures complete deprotonation. |

| Alkylating Agent (R-X) | 1.0 - 1.1 eq | Using a large excess can promote dialkylation.[13] |

| Solvent | Anhydrous THF or DMF | Aprotic solvents are required for use with NaH.[13] |

| Temperature | ||

| Enolate Formation | 0 °C to Room Temp. | Controls the initial exothermic reaction. |

| Alkylation | Room Temp. to Reflux | Heating is often required to drive the S |

| Reaction Time | 4 - 24 hours | Highly dependent on the reactivity of the alkyl halide. |

| Typical Yield | 60 - 85% | Yields are generally lower with secondary halides due to competing E2 elimination.[12] |

Troubleshooting and Safety

-

Low Yield: May result from incomplete deprotonation (use fresh, high-quality base) or wet solvents/glassware. Ensure all components are rigorously dried.[13]

-

Dialkylation Product: The mono-alkylated product is also acidic and can be deprotonated and alkylated a second time.[3][7] To minimize this, avoid using a large excess of the alkylating agent or base.[13]

-

Safety: Sodium hydride (NaH) is a flammable solid that reacts violently with water, releasing flammable hydrogen gas. Handle only under an inert atmosphere and in an anhydrous solvent. The quenching step should be performed slowly and with extreme caution, especially on a large scale. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

- 1. grokipedia.com [grokipedia.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 4. Ch21: Malonic esters [chem.ucalgary.ca]

- 5. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]

- 9. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Synthesis of Substituted Acetic Acids Using Diisobutyl Malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The malonic ester synthesis is a versatile and widely employed method in organic chemistry for the preparation of mono- and di-substituted acetic acids.[1][2] This synthetic route utilizes a malonic acid ester, in this case, diisobutyl malonate, as a key starting material. The core principle of this synthesis lies in the notable acidity of the α-protons of the malonate, which are positioned between two electron-withdrawing carbonyl groups, facilitating their removal by a moderately strong base to form a stabilized enolate.[3] This enolate serves as a potent nucleophile that can react with an alkyl halide to form a new carbon-carbon bond.[3] A subsequent hydrolysis of the ester groups followed by decarboxylation yields the desired substituted acetic acid.[4] This methodology is of significant interest in medicinal chemistry and drug development as it provides a reliable pathway to synthesize a diverse range of carboxylic acid derivatives, which are common structural motifs in pharmaceutical agents.[2]

Principle of the Method

The synthesis of substituted acetic acids from this compound proceeds in three main stages:

-

Enolate Formation and Alkylation: The α-carbon of this compound is deprotonated by a suitable base, typically a sodium alkoxide corresponding to the ester's alcohol (e.g., sodium isobutoxide) to prevent transesterification, to form a resonance-stabilized enolate. This enolate then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide (R-X) to yield a mono-substituted this compound. This step can be repeated with a different alkyl halide to produce a di-substituted derivative.

-

Saponification (Ester Hydrolysis): The substituted this compound is treated with a strong base, such as sodium hydroxide, followed by acidification. This process hydrolyzes both isobutyl ester groups to carboxylic acids, resulting in a substituted malonic acid.[4]

-

Decarboxylation: The resulting substituted malonic acid, which is a β-dicarboxylic acid, is unstable to heat and readily undergoes decarboxylation upon warming, losing a molecule of carbon dioxide to furnish the final substituted acetic acid product.[4]

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific substrate and scale of the reaction.

Protocol 1: Alkylation of this compound

This procedure details the formation of a mono-substituted this compound.

Materials:

-

This compound

-

Anhydrous isobutanol

-

Sodium metal

-

Alkyl halide (e.g., 1-bromobutane)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and heating mantle

-

Separatory funnel

Procedure:

-

Preparation of Sodium Isobutoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.0 eq.) to anhydrous isobutanol. The reaction is exothermic. Allow the mixture to stir until all the sodium has reacted to form a solution of sodium isobutoxide.

-

Enolate Formation: To the freshly prepared sodium isobutoxide solution, add this compound (1.0 eq.) dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.

-

Alkylation: Add the alkyl halide (1.0-1.1 eq.) dropwise to the enolate solution. The reaction mixture is then heated to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the isobutanol under reduced pressure. To the residue, add water to dissolve any inorganic salts. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mono-alkylated this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Hydrolysis and Decarboxylation

This procedure converts the alkylated this compound into the final substituted acetic acid.

Materials:

-

Alkylated this compound

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water

-

Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

pH paper or pH meter

Procedure:

-

Hydrolysis (Saponification): In a round-bottom flask, dissolve the alkylated this compound in an aqueous solution of sodium hydroxide (2.5-3.0 eq.). Heat the mixture to reflux. The hydrolysis is typically complete when the oily ester layer disappears.

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid or sulfuric acid until the solution is strongly acidic (pH 1-2).

-

Decarboxylation: Gently heat the acidified mixture. As the temperature rises, the substituted malonic acid will decarboxylate, evidenced by the evolution of carbon dioxide gas. Continue heating until gas evolution ceases.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous solution with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude substituted acetic acid.

-

Purification: The final product can be purified by recrystallization (if solid) or distillation (if liquid).

Data Presentation

The following table provides representative data for the synthesis of various substituted acetic acids via the malonic ester synthesis. Please note that these are typical values, and actual results may vary depending on the specific substrates and reaction conditions employed.

| Alkyl Halide (R-X) | Product (R-CH₂COOH) | Base | Solvent | Reaction Time (Alkylation) | Yield (%) |

| 1-Bromobutane | Hexanoic acid | Sodium Ethoxide | Ethanol | 4 hours | 80-90 |

| Benzyl Bromide | 3-Phenylpropanoic acid | Sodium Ethoxide | Ethanol | 3 hours | 85-95 |

| 1-Iodopropane | Pentanoic acid | Potassium Carbonate | DMF | 6 hours | 75-85 |

| 2-Bromopropane | 3-Methylbutanoic acid | Sodium Ethoxide | Ethanol | 8 hours | 60-70 |

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of substituted acetic acids.

Caption: Chemical reaction pathway for the malonic ester synthesis.

References

Application Notes and Protocols: The Role of Diisobutyl Malonate in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diisobutyl malonate as a versatile intermediate in pharmaceutical synthesis. The document outlines key synthetic pathways, including the preparation of this compound itself, and its subsequent application in the synthesis of important pharmaceutical precursors for barbiturates and sulfonamides. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate practical application in a research and development setting.

This compound, a dialkyl ester of malonic acid, is a valuable building block in organic synthesis. Its utility in pharmaceutical chemistry stems from the reactivity of the α-carbon, which is activated by the two adjacent carbonyl groups. This allows for facile deprotonation to form a stabilized carbanion, which can then be alkylated or acylated in malonic ester synthesis. This methodology provides a robust route to a variety of substituted carboxylic acids and heterocyclic compounds that are key components of many active pharmaceutical ingredients (APIs).

Key Applications and Synthetic Pathways

This compound is primarily employed in two major types of reactions for the synthesis of pharmaceutical intermediates:

-

Alkylation Reactions: In the classic malonic ester synthesis, this compound is first deprotonated with a suitable base to form an enolate. This enolate then acts as a nucleophile, reacting with alkyl halides to form α-substituted or α,α-disubstituted malonates. These substituted malonates can then be hydrolyzed and decarboxylated to yield substituted carboxylic acids, or they can be used directly in subsequent reactions.

-

Condensation Reactions: this compound can undergo condensation reactions with reagents such as urea or formamidine to form important heterocyclic scaffolds. A prominent example is the synthesis of barbituric acid derivatives, which are a class of central nervous system depressants.[1] It is also a key starting material for the synthesis of pyrimidine derivatives, which are precursors to sulfonamide drugs like sulfadoxine.[2]

Data Presentation

The following tables summarize quantitative data for key synthetic steps involving this compound and its derivatives.

Table 1: Synthesis of Diisobutyl Dimethyl Malonate

| Step | Reactants | Reagents & Solvents | Temperature (°C) | Reaction Time (h) | Product | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | Dimethyl malonate, Isobutane bromide | Sodium methoxide, Methanol | Reflux | 16 | Monoisobutyl dimethyl malonate (intermediate) | - |

| 2 | Monoisobutyl dimethyl malonate, Isobutane bromide | Sodium methoxide, Toluene | Reflux | 16 | Diisobutyl dimethyl malonate | >99 |

Data sourced from patent CN103880671A.[3]

Table 2: Synthesis of a Barbiturate Intermediate (Analogous to Butalbital Synthesis)

| Step | Starting Material | Reactants | Reagents & Solvents | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | This compound | Allyl bromide | Sodium isobutoxide, Isobutanol | 30 | Diisobutyl allyl(isobutyl)malonate | (estimated) |

| 2 | Diisobutyl allyl(isobutyl)malonate | Urea | Sodium isobutoxide, Isobutanol | Reflux | 5-allyl-5-isobutylbarbituric acid (Butalbital) | ~60 (analogous) |

Yield data is analogous to the synthesis of butalbital from a diethyl ester derivative as described in patent CN103787988B.[4]

Table 3: Synthesis of a Sulfadoxine Intermediate

| Step | Starting Material | Key Reagents | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | This compound | Sodium hypochlorite | Water | Diisobutyl 2,2-dichloromalonate | 90.4 |

| 2 | Diisobutyl 2-chloromalonate | Sodium methoxide | Methanol | Diisobutyl 2-methoxymalonate | - |

| 3 | Diisobutyl 2-methoxymalonate | Formamidine, Sodium methoxide | Methanol | 4,6-dihydroxy-5-methoxypyrimidine | 82.09 (analogous) |

| 4 | 4,6-dihydroxy-5-methoxypyrimidine | Phosphorus oxychloride | - | 4,6-dichloro-5-methoxypyrimidine | - |

Yield for step 1 is from patent EP0687665A1.[5] Yield for step 3 is analogous to the synthesis from dimethyl malonate.[6]

Experimental Protocols

Protocol 1: Synthesis of Diisobutyl Dimethyl Malonate

This protocol describes a two-step synthesis of high-purity diisobutyl dimethyl malonate from dimethyl malonate.[3]

Step 1: Synthesis of Monoisobutyl Dimethyl Malonate Intermediate

-

To a four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, add 600 mL of anhydrous methanol and 89.1 g (1.65 mol) of sodium methoxide.

-

Heat the mixture to reflux and rapidly add 198 g (1.65 mol) of dimethyl malonate dropwise. Continue refluxing for 3-4 hours.

-

Under gentle reflux, slowly add 226 g (1.65 mol) of isobutane bromide dropwise over approximately 2 hours.

-

Maintain the reflux for an additional 16 hours.

-

After the reaction is complete, remove the methanol by distillation under reduced pressure.

Step 2: Synthesis of Diisobutyl Dimethyl Malonate

-

To the residue from Step 1, add 600 mL of toluene and filter to remove any insoluble materials.

-

To the filtrate, add 89.1 g (1.65 mol) of sodium methoxide.

-

Remove the methanol generated during the reaction by distillation under reduced pressure (to 0.085 MPa).

-

Slowly add 226 g (1.65 mol) of isobutane bromide dropwise over approximately 1 hour.

-

Maintain the mixture at reflux for 16 hours.

-

Cool the reaction mixture to room temperature and slowly add 20% dilute hydrochloric acid until the pH reaches 4.

-

Separate the organic layer and purify by vacuum distillation (20 mmHg) to collect the diisobutyl dimethyl malonate product at 84-86 °C.

Protocol 2: Synthesis of 5-Allyl-5-isobutylbarbituric Acid (Butalbital) (Analogous)

This protocol is adapted from the synthesis of butalbital using a diethyl malonate derivative and outlines the general procedure for condensing a disubstituted this compound with urea.[4]

-

Prepare a solution of sodium isobutoxide by dissolving the appropriate amount of sodium metal in anhydrous isobutanol in a flask equipped with a reflux condenser.

-

To the sodium isobutoxide solution, add diisobutyl allyl(isobutyl)malonate (prepared via alkylation of this compound).

-

In a separate flask, dissolve a molar equivalent of dry urea in hot anhydrous isobutanol.

-

Add the urea solution to the malonate mixture.

-

Heat the reaction mixture to reflux for several hours. A precipitate of the sodium salt of the barbiturate will form.

-

After cooling, dissolve the precipitate in water and acidify with hydrochloric acid to precipitate the crude butalbital.

-

The crude product can be purified by recrystallization from a suitable solvent such as an ethanol-water mixture.

Protocol 3: Synthesis of 4,6-dichloro-5-methoxypyrimidine (Sulfadoxine Intermediate)

This multi-step protocol is based on the synthesis using malonic diesters as described in patent CN108658871B.[2]

Step 1: Chlorination of this compound

-

In a reaction vessel, dissolve this compound in a suitable solvent such as dichloromethane.

-

Cool the solution to 5-15 °C.

-

Introduce chlorine gas into the solution while maintaining the temperature. The molar ratio of chlorine to this compound should be approximately 1:0.8.

-

After the addition of chlorine is complete, raise the temperature to 20-30 °C and continue the reaction for 4-6 hours.

-

Monitor the reaction by gas chromatography until the starting material is consumed.

-

Remove the solvent under reduced pressure to obtain crude diisobutyl 2-chloromalonate.

Step 2: Methoxylation of Diisobutyl 2-chloromalonate

-

Dissolve the crude diisobutyl 2-chloromalonate in methanol.

-

Add a solution of sodium methoxide in methanol.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction until the chlorinated starting material is consumed to obtain a solution of diisobutyl 2-methoxymalonate.

Step 3: Cyclization to 4,6-dihydroxy-5-methoxypyrimidine

-

To the solution of diisobutyl 2-methoxymalonate, add formamidine and an additional amount of sodium methoxide.

-

Heat the mixture to reflux to effect the cyclization reaction.

-

The product, 4,6-dihydroxy-5-methoxypyrimidine, will precipitate as its disodium salt.

Step 4: Chlorination to 4,6-dichloro-5-methoxypyrimidine

-

Isolate the disodium salt of 4,6-dihydroxy-5-methoxypyrimidine.

-

Treat the salt with a chlorinating agent such as phosphorus oxychloride, typically with gentle heating.

-

After the reaction is complete, the reaction mixture is carefully quenched, and the product, 4,6-dichloro-5-methoxypyrimidine, is isolated and purified.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for the two-step synthesis of diisobutyl dimethyl malonate.

Caption: General pathway for the synthesis of a barbiturate derivative.

Caption: Multi-step synthesis of a sulfadoxine intermediate.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN108658871B - Preparation method of sulfadoxine intermediate 4, 6-dichloro-5-methoxypyrimidine - Google Patents [patents.google.com]

- 3. CN103880671A - Synthetic method of preparing diisobutyl dimethyl malonate - Google Patents [patents.google.com]

- 4. bu.edu.eg [bu.edu.eg]

- 5. EP0687665A1 - Process for preparing 2,2-dichloro-malonic acid esters - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Knoevenagel Condensation with Diisobutyl Malonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Knoevenagel condensation reaction utilizing diisobutyl malonate. This document outlines the reaction mechanism, detailed experimental protocols adapted from established procedures with analogous dialkyl malonates, and quantitative data to guide researchers in the synthesis of α,β-unsaturated compounds, which are valuable intermediates in pharmaceutical and fine chemical synthesis.

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene compound with a carbonyl compound, typically an aldehyde or ketone, catalyzed by a weak base.[1] this compound, with its activated methylene group flanked by two isobutyl ester functionalities, serves as a competent substrate in this reaction, leading to the formation of diisobutyl alkylidene or arylidene malonates. These products are versatile intermediates for the synthesis of a variety of more complex molecules. The isobutyl groups can influence the solubility and reactivity of both the starting material and the product compared to the more commonly used diethyl or dimethyl malonates.

Reaction Mechanism

The Knoevenagel condensation proceeds through a sequence of equilibrium steps. A weak base, commonly a primary or secondary amine like piperidine, is typically employed as a catalyst.[2] The reaction is initiated by the deprotonation of the active methylene group of this compound to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate is subsequently protonated to form a β-hydroxy malonate (an aldol-type adduct). Under the reaction conditions, this intermediate readily undergoes dehydration to yield the final α,β-unsaturated product.[3] The removal of water can drive the reaction towards completion.[4]

In the presence of a secondary amine catalyst such as piperidine, an alternative pathway involving the formation of an iminium ion from the aldehyde and the catalyst can occur. This iminium ion is more electrophilic than the corresponding aldehyde, facilitating the nucleophilic attack by the enolate.[5][6][7]

Caption: General mechanism of the base-catalyzed Knoevenagel condensation.

Experimental Protocols

The following are adapted protocols for the Knoevenagel condensation of this compound with aromatic and aliphatic aldehydes. These protocols are based on well-established procedures for diethyl malonate and may require optimization for specific substrates.

Protocol 1: Knoevenagel Condensation of Benzaldehyde with this compound

This protocol is adapted from the synthesis of diethyl benzylidenemalonate.[8]

Materials:

-

Benzaldehyde

-

This compound

-

Piperidine

-

Toluene

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus or equivalent setup for water removal

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Equipment for distillation or column chromatography

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add benzaldehyde (1.0 eq.), this compound (1.1 eq.), and toluene (as solvent).

-

Add a catalytic amount of piperidine (e.g., 0.1 eq.).

-

Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected (typically 2-6 hours). The reaction progress can also be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Knoevenagel Condensation of an Aliphatic Aldehyde (e.g., Isovaleraldehyde) with this compound

This protocol is adapted from a procedure using diethyl malonate and an immobilized catalyst, here modified for a homogeneous system.[9]

Materials:

-

Isovaleraldehyde

-

This compound

-

Piperidine

-

Ethanol or Toluene

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

-

Equipment for purification (distillation or chromatography)

Procedure:

-

In a round-bottom flask, dissolve isovaleraldehyde (1.0 eq.) and this compound (1.2 eq.) in a suitable solvent such as ethanol or toluene.

-

Add a catalytic amount of piperidine (e.g., 0.1 eq.).

-

Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) to increase the reaction rate. Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water, dilute acid (e.g., 1 M HCl), and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter and concentrate the solvent to obtain the crude product.

-

Purify the product by vacuum distillation or column chromatography.

Caption: General experimental workflow for the Knoevenagel condensation.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for Knoevenagel condensations with dialkyl malonates, which can be used as a reference for reactions with this compound.

Table 1: Knoevenagel Condensation of Aromatic Aldehydes with Dialkyl Malonates

| Aldehyde | Malonate Ester | Catalyst (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Diethyl malonate | Piperidine (cat.) | Toluene | Reflux | 11-18 | 71 | [8] |

| 4-Chlorobenzaldehyde | Diethyl malonate | Immobilized Gelatine | DMSO | RT | 12 | 88 | [9] |

| 4-Nitrobenzaldehyde | Diethyl malonate | Immobilized Gelatine | DMSO | RT | 12 | 90 | [9] |

| 2-Methoxybenzaldehyde | Diethyl malonate | Immobilized BSA | DMSO | RT | 12 | 87 | [10] |

Table 2: Knoevenagel Condensation of Aliphatic Aldehydes with Dialkyl Malonates

| Aldehyde | Malonate Ester | Catalyst (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Isovaleraldehyde | Diethyl malonate | Immobilized Gelatine | DMSO | RT | 12 | 85 | [9] |

| n-Butyraldehyde | Diethyl malonate | Immobilized Gelatine | DMSO | RT | 12 | 86 | [9] |

| n-Octanal | Diethyl malonate | Immobilized BSA | DMSO | RT | 12 | 85 | [10] |

| n-Decanal | Diethyl malonate | Immobilized BSA | DMSO | RT | 12 | 86 | [10] |

Note: The yields and reaction times are reported for the analogous diethyl malonate and may vary for this compound due to steric and electronic differences.

Concluding Remarks